molecular formula C18H16N4O2S B2938147 N-(4-cyanophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide CAS No. 1396747-66-2

N-(4-cyanophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide

Cat. No.: B2938147
CAS No.: 1396747-66-2
M. Wt: 352.41
InChI Key: MGCVYCAZIPCNRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-cyanophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a benzothiazole-acetamide hybrid compound characterized by a methoxy-substituted benzothiazole core linked to a 4-cyanophenyl group via a methylamino-acetamide bridge. Below, we systematically compare this compound with its closest analogs based on substituent effects, molecular features, and structure-activity relationships (SAR).

Properties

IUPAC Name

N-(4-cyanophenyl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S/c1-22(11-16(23)20-13-8-6-12(10-19)7-9-13)18-21-17-14(24-2)4-3-5-15(17)25-18/h3-9H,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCVYCAZIPCNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=C(C=C1)C#N)C2=NC3=C(C=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide typically involves multiple steps:

    Formation of the Methoxybenzo[d]thiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyanophenyl Group: This step often involves a nucleophilic substitution reaction where a cyanophenyl halide reacts with an amine derivative.

    Coupling with Acetamide: The final step involves coupling the intermediate with an acetamide derivative, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzo[d]thiazole moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde under appropriate conditions.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or aldehydes.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N-(4-cyanophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in diseases.

    Biological Studies: Used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: Potential use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(4-cyanophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide exerts its effects typically involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate the target, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Substituent Effects on the Benzothiazole Core

The methoxy group at position 4 of the benzothiazole ring distinguishes this compound from analogs with halogen, nitro, or alkyl substituents (Table 1).

Compound Name Substituent on Benzothiazole Molecular Weight Key Biological Activity/Notes Reference ID
N-(4-cyanophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide 4-OCH₃ ~355.4* Hypothesized enhanced solubility due to methoxy group -
N-(6-fluorobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide 6-F 409.4 Improved metabolic stability vs. nitro analogs
N-(4,6-dichlorobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide 4,6-Cl₂ 460.3 Increased lipophilicity; potential CNS activity
N-(6-nitrobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide 6-NO₂ 431.4 High reactivity; possible toxicity concerns

Key Observations :

  • Methoxy (OCH₃): Likely enhances solubility and electronic donating effects compared to electron-withdrawing groups (e.g., NO₂, Cl) .
  • Halogens (F, Cl) : Increase lipophilicity and metabolic stability but may reduce solubility .
  • Nitro (NO₂): Enhances reactivity but correlates with toxicity risks in some studies .

Linker and Acetamide Modifications

The methylamino linker in the target compound contrasts with sulfur-containing or heterocyclic linkers in analogs (Table 2).

Compound Name Linker/Functional Group Molecular Weight Activity Notes Reference ID
This compound Methylamino (-N(CH₃)-) ~355.4* Potential kinase inhibition (hypothesized) -
2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide (5a–m) Triazole-thioether 350–450 Anticonvulsant activity (ED₅₀: 15–30 mg/kg)
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide Ethylthio (-S-C₂H₅) 379.5 Not specified; high molecular weight
2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,3,4-trifluorophenyl)acetamide Methylamino + trifluorophenyl 385.8 Enhanced lipophilicity; fluorinated aryl

Key Observations :

  • Methylamino Linker: May confer flexibility and moderate basicity, facilitating target binding .
  • Heterocyclic Linkers (e.g., triazole) : Improve anticonvulsant activity but introduce synthetic complexity .
  • Fluorinated Aryl Groups : Increase blood-brain barrier penetration but raise toxicity risks .

Aryl Group Variations

The 4-cyanophenyl group in the target compound is compared to other aryl substituents (Table 3).

Compound Name Aryl Group Molecular Weight Notes Reference ID
This compound 4-Cyanophenyl ~355.4* Strong electron-withdrawing effect -
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(phenylamino)acetamide (5) Coumarin-linked thiazole 378.3 α-Glucosidase inhibition (IC₅₀: 12 µM)
N-(4-nitrophenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide 4-Nitrophenyl 446.3 Antidiabetic potential (in silico)
N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide Bis-cyanophenyl 276.3 Dabigatran impurity; high polarity

Key Observations :

  • Cyanophenyl: The electron-withdrawing cyano group (-CN) enhances binding to enzymes like kinases or proteases .
  • Nitrophenyl: Associated with higher reactivity and possible genotoxicity .

Biological Activity

N-(4-cyanophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its antimicrobial, antitumor, and other pharmacological effects, supported by relevant case studies and research findings.

Chemical Structure

The compound's structure can be represented as follows:

N 4 cyanophenyl 2 4 methoxybenzo d thiazol 2 yl methyl amino acetamide\text{N 4 cyanophenyl 2 4 methoxybenzo d thiazol 2 yl methyl amino acetamide}

This structure features a cyanophenyl group and a methoxybenzo[d]thiazole moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity
    • A study on N-substituted phenyl-2-chloroacetamides demonstrated significant antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The effectiveness varied with the substituents on the phenyl ring, suggesting that structural modifications can enhance activity against specific pathogens .
  • Antitumor Activity
    • Compounds with similar structures have shown promise in inhibiting histone deacetylases (HDACs), which play a crucial role in cancer progression. For instance, a related compound demonstrated potent inhibitory activity against human class I HDAC isoforms and induced apoptosis in cancer cell lines .
  • Pharmacokinetic Properties
    • Preliminary studies suggest favorable pharmacokinetic profiles for compounds within this class, including low metabolic rates and minimal toxicity in animal models. These characteristics are essential for the development of safe therapeutic agents .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

Table 1: Summary of Biological Activities

Compound NameActivity TypeTarget Organism/Cell LineFindings
N-(4-cyanophenyl)-2-chloroacetamideAntimicrobialS. aureus, MRSAEffective against Gram-positive bacteria
N-(4-cyanophenyl)-HDAC inhibitorAntitumorSKM-1 myelodysplastic syndrome cellsInduced apoptosis and G1 arrest
N-substituted phenyl chloroacetamidesAntimicrobialE. coli, C. albicansVaried effectiveness based on structure

The biological activities of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
  • Cell Membrane Interaction : The lipophilicity of these compounds allows them to penetrate cell membranes effectively, enhancing their antimicrobial action.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.